1-Chloro-4-(4-methylphenyl)phthalazine
Overview
Description
1-Chloro-4-(4-methylphenyl)phthalazine is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.72 g/mol . This compound is part of the phthalazine family, which is known for its significant biological and pharmacological activities . It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Chloro-4-(4-methylphenyl)phthalazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the intermediate, which is then chlorinated to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(4-methylphenyl)phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
1-Chloro-4-(4-methylphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-Chloro-4-methylphthalazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-Chloro-4-methoxyphthalazine: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in the scientific community.
Biological Activity
1-Chloro-4-(4-methylphenyl)phthalazine is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.72 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and antiproliferative effects. This article explores the biological activity of this compound based on recent research findings, case studies, and comparative analyses.
The synthesis of this compound typically involves the condensation of 4-methylbenzoyl chloride with hydrazine hydrate, followed by chlorination to yield the final product. The compound is known to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, which influence its biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may bind to certain enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. However, detailed mechanisms are still under investigation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remains limited. Further exploration into its spectrum of activity is warranted.
Anticancer Properties
In a recent study evaluating a series of phthalazine derivatives, including this compound, no significant anticancer activity was observed against a panel of approximately sixty cancer cell lines across multiple tumor types. The lack of activity suggests that while this compound may have potential in other areas, its efficacy as an anticancer agent is limited .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various radical scavenging assays (DPPH, ABTS, FRAP). However, it did not demonstrate significant antioxidant activity compared to other tested compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
1-Chloro-4-methylphthalazine | Phthalazine derivative | Moderate antimicrobial activity |
1-Chloro-4-methoxyphthalazine | Phthalazine derivative | Potentially higher anticancer activity |
1-Aminophthalazine | Non-amidine-based | Potent C1s inhibitory activity |
This comparison highlights that while structurally similar compounds may exhibit varying biological activities, this compound's unique substitution pattern influences its specific interactions and effects .
Case Studies
Several case studies have investigated the biological implications of phthalazine derivatives:
- Antimicrobial Studies : A study exploring the efficacy of various phthalazine derivatives found that modifications in substituents could enhance antibacterial properties.
- Drug Development : Research into non-amidine-based C1s inhibitors identified compounds with the phthalazine moiety as promising leads for further development in treating complement-mediated diseases .
Properties
IUPAC Name |
1-chloro-4-(4-methylphenyl)phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSCJEDEQMLKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423343 | |
Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76972-35-5 | |
Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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